Ethyl 5-cyclohexyl-3-oxopentanoate
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Description
Ethyl 5-cyclohexyl-3-oxopentanoate is a chemical compound with the molecular formula C13H22O3 . It has an average mass of 226.312 Da and a monoisotopic mass of 226.156891 Da .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of ethanol and sodium ethanolate . The reaction mixture is refluxed for 6 - 8 hours under an inert atmosphere . After cooling, the solvent is removed under reduced pressure, and the residue is dissolved in water and acidified by the addition of 13% HCl . The resulting precipitate is filtered, washed sequentially with water, ethanol, and ether, and then dried .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexyl group attached to a pentanoate ester group . The cyclohexyl group is a six-membered carbon ring, and the pentanoate ester group contains a carbonyl (C=O) and an ethoxy (C2H5O) group .Scientific Research Applications
Synthesis and Reactions of Related Compounds : Ethyl 5-oxo-4-oxaspiro[2,3]hexane-carboxylate, a compound related to Ethyl 5-cyclohexyl-3-oxopentanoate, is used in various synthetic reactions. It reacts with ethyl diazoacetate, phenols, anilines, phenylhydrazine, hydroxylamine, and acetamidine to produce a range of derivatives including coumarin, pyrazolone, isoxazolone, and pyrimidone derivatives (Kato, Katagiri, & Sato, 1979).
Psychotropic Activity : A study on the synthesis of a psychotropic compound used Ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, similar to this compound, to synthesize benzo[h]quinazolines and other related compounds (Grigoryan et al., 2011).
Pharmaceutical Synthesis : Ethyl 5,5-dimethoxy-3-oxopentanoate, closely related to this compound, was hydrogenated to produce a key intermediate in the synthesis of statin drugs, which are significant in pharmacology (Korostylev et al., 2008).
Polymer Chemistry : The cleavage of β-ketoesters like Ethyl 2,2,4-trimethyl-3-oxopentanoate, which is structurally similar to this compound, has implications in the polymerization of methacrylates and the study of anionic polymerization kinetics (Lochmann & Trekoval, 1981).
Organic Synthesis : Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate, another related compound, is used as a bench-stable synthon for in situ generation of Ethyl 3-oxopent-4-enoate, employed in annulation reactions (Benetti et al., 2008).
Properties
IUPAC Name |
ethyl 5-cyclohexyl-3-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-2-16-13(15)10-12(14)9-8-11-6-4-3-5-7-11/h11H,2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVJFXKWPLHZTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCC1CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699561 |
Source
|
Record name | Ethyl 5-cyclohexyl-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70699561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126930-21-0 |
Source
|
Record name | Ethyl 5-cyclohexyl-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70699561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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